Home > Products > Screening Compounds P24728 > N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide
N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide -

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

Catalog Number: EVT-10986389
CAS Number:
Molecular Formula: C93H177N3O3
Molecular Weight: 1385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide is a synthetic compound that serves as an analogue of the well-known ionizable lipid material, TT3. This compound is primarily utilized in the field of molecular biology for the delivery of messenger RNA and CRISPR/Cas9 systems, which are critical for gene editing and therapeutic applications. The compound is classified under the category of lipids due to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.

Source

The compound is cataloged under CAS Number 2922283-38-1 and is available for research purposes from various suppliers, including GLPBio and MedChemExpress. It is important to note that products containing this compound are intended strictly for research use and are not approved for human consumption or clinical applications .

Classification

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide is classified as an ionizable lipid. These lipids are characterized by their ability to form nanoparticles that encapsulate nucleic acids, facilitating their delivery into cells. This classification places the compound within the broader category of pharmaceutical excipients used in gene therapy.

Synthesis Analysis

Methods

The synthesis of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide typically involves multi-step organic reactions. The general approach includes:

  1. Formation of the Benzene Core: The synthesis begins with the preparation of a benzene derivative that has three carboxamide groups attached at the 1, 3, and 5 positions.
  2. Alkylation: The addition of dodecylhexadecyl chains to the nitrogen atoms of the carboxamide groups enhances the lipid solubility and facilitates cellular uptake.
  3. Purification: The final product is purified using techniques such as chromatography to isolate the desired compound from by-products.

Technical Details

The precise reaction conditions (temperature, solvent choice, and reaction time) depend on the specific synthetic route employed. For example, using a polar aprotic solvent can enhance the solubility of reactants and improve yields during alkylation steps.

Molecular Structure Analysis

Structure

The molecular structure of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide features a central benzene ring with three carboxamide functional groups and long hydrophobic dodecylhexadecyl chains attached to each nitrogen atom. This structure contributes to its amphiphilic properties.

Chemical Reactions Analysis

Reactions

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide can participate in various chemical reactions typical for amides and lipids:

  1. Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to release dodecylhexadecyl alcohols and corresponding carboxylic acids.
  2. Transesterification: It may react with alcohols to form esters.
  3. Complexation: The amide groups can form complexes with metal ions or other ligands.

Technical Details

The stability of this compound under physiological conditions makes it particularly suitable for applications in drug delivery systems where controlled release is essential.

Mechanism of Action

Process

The mechanism of action for N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide primarily involves its role as a carrier for nucleic acids:

  1. Self-Assembly: In aqueous environments, this compound self-assembles into lipid nanoparticles.
  2. Encapsulation: It encapsulates mRNA or CRISPR components within these nanoparticles.
  3. Cellular Uptake: The amphiphilic nature facilitates fusion with cell membranes, allowing for efficient delivery into cells.

Data

Studies have shown that such lipid formulations can significantly enhance transfection efficiency compared to traditional methods .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a viscous liquid or solid depending on temperature.
  • Solubility: Soluble in organic solvents like chloroform and methanol; limited solubility in water due to hydrophobic chains.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong acids or bases leading to degradation.

Relevant data indicate that modifications in alkyl chain length can affect both solubility and biological activity .

Applications

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide has significant applications in scientific research:

  • Gene Delivery Systems: Used extensively in developing formulations for delivering mRNA vaccines and gene-editing tools like CRISPR/Cas9.
  • Nanoparticle Formation: Serves as a building block for creating lipid-based nanoparticles that enhance bioavailability and stability of nucleic acids.
  • Therapeutic Research: Investigated for potential use in therapeutic interventions targeting genetic disorders.
Introduction and Contextual Framework

Role of Ionizable Lipid-like Materials in Nucleic Acid Therapeutics

Ionizable lipids constitute the cornerstone of lipid nanoparticle (LNP) technology, enabling the revolutionary delivery of fragile nucleic acid payloads, including messenger ribonucleic acid (mRNA) and CRISPR-associated ribonucleoproteins. These specialized lipids exhibit pH-dependent behavior: they remain neutrally charged at physiological pH (approximately 7.4) to minimize cytotoxicity and nonspecific interactions, but acquire positive charges in acidic endosomal compartments (pH 5.0–6.5). This protonation triggers electrostatic interactions with anionic phospholipids in the endosomal membrane, inducing a phase transition from bilayer to inverted hexagonal (HII) structures. The resulting membrane destabilization facilitates endosomal escape—the critical bottleneck in nucleic acid delivery—ensuring cytosolic release of therapeutic cargo [2] [9].

The clinical validation of ionizable lipids is exemplified by their role in COVID-19 mRNA vaccines. For instance, the MC3 lipid (within Onpattro®) demonstrated efficient small interfering ribonucleic acid (siRNA) delivery, while successors like SM-102 and ALC-0315 enabled global vaccination campaigns. These lipids share core design tenets: protonatable amine headgroups, linker regions modulating biodegradability, and hydrocarbon tails influencing membrane fluidity. The emergence of N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide represents an evolutionary advance, exploiting multi-tailed molecular geometry to enhance endosomal disruption while maintaining biocompatibility [2] [4] [9].

Table 1: Key Ionizable Lipid Classes and Their Functional Attributes

Lipid ClassStructural HallmarksDelivery EfficiencyClinical Examples
Unsaturated (e.g., MC3)Linoleyl tails with cis-double bondsModerate hepatic siRNA deliveryOnpattro® (siRNA)
Biodegradable (e.g., L319)Ester bonds in tails/linkerImproved safety profileExperimental mRNA vaccines
Multi-tailed (e.g., TT3 analogs)Three or more branched alkyl chainsHigh mRNA encapsulation/endosomal escapeCRISPR therapeutics
Polymer-lipid hybridsPolyethyleneimine core with alkyl tailsLung endothelial tropism7C1 (siRNA for lung endothelium)

Structural Classification within the TT3 Analog Family

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide belongs to the TT3 analog family, characterized by a central benzene-1,3,5-tricarboxamide scaffold functionalized with three symmetric lipidic appendages. This structural paradigm diverges from conventional two-tailed ionizable lipids (e.g., MC3) through its radial symmetry and high tail density. The compound’s systematic name reveals its molecular architecture:

  • Core: Benzene-1,3,5-tricarboxamide provides planar rigidity and hydrogen-bonding capacity, facilitating dense molecular packing within lipid bilayers.
  • Linker: Carboxamide groups bridge the core to alkylamines, enabling pH-dependent protonation of tertiary amines.
  • Hydrophobic Tails: Three identical 4-dodecylhexadecyl chains (C28H57—) generate an exceptionally large hydrophobic volume (total carbon chain length: C93H177N3O3; molecular weight: 1385.42 g/mol) [1] [5].

Multi-Tail Design Rationale

The tris-alkylated structure confers a pronounced cone geometry, a critical determinant of endosomal disruption efficacy. Unlike cylindrical phospholipids that stabilize bilayers, cone-shaped lipids promote negative membrane curvature. When protonated in endosomes, the ionizable headgroups of TT3 analogs interact with anionic lipids like phosphatidylserine, forming ion pairs that adopt non-bilayer conformations. This forces the lipid matrix to transition into hexagonal HII phases, generating membrane pores through which nucleic acids escape into the cytosol. Computational models indicate that triple-tailed lipids exhibit 2.3-fold greater curvature strain than double-tailed equivalents at identical mole percentages [2] [6] [9].

Branched-Chain Engineering

The 4-dodecylhexadecyl chains exemplify advanced hydrophobic engineering. Each chain incorporates a C16 hexadecyl backbone with a C12 dodecyl branch at the fourth carbon—a design that enhances several biophysical properties:

  • Degradability Control: Branched esters near the linker resist esterase-mediated hydrolysis compared to linear chains (e.g., in L319), extending the therapeutic window for sustained protein expression [2] [9].
  • Liquid-Ordered Phase Behavior: Methyl branching elevates the phase transition temperature (Tm), promoting lipid ordering without compromising fluidity. This balances LNP stability and endosomal fusion kinetics [9].
  • Occluded Volume Effects: Steric crowding from branched tails increases the effective cross-sectional area of the hydrophobic domain by ~40%, augmenting the cone angle for enhanced membrane disruption [2] [6].

Historical Development of Branched-Tail Benzene Tricarboxamide Scaffolds

The genesis of TT3 analogs traces to combinatorial chemistry approaches pioneered by Anderson and colleagues in 2008. Early high-throughput screens identified cKK-E12—a trialkylated aminolipid—as a potent siRNA vector. Subsequent optimization revealed that increasing tail number from two to three enhanced gene silencing efficacy 8-fold in hepatocytes, attributable to improved endosomal escape kinetics. However, these prototypes suffered from slow biodegradability and inflammatory responses due to stable ether linkages [2] [6].

The integration of a benzene tricarboxamide core emerged as a strategic innovation to address these limitations. Historical milestones include:

  • 2015–2018: First-generation benzene-tricarboxamide lipids featured linear C18 tails. While demonstrating efficient mRNA encapsulation, they exhibited rapid clearance (<6 hours) due to enzymatic hydrolysis of terminal esters [6].
  • 2019–2021: Second-generation analogs incorporated internal branching (e.g., 306Oi10 with isodecyl branches), showing >10-fold increased hepatic transfection versus linear isomers. This was attributed to stronger endosomal protonation and slower degradation of secondary esters [2] [9].
  • 2022–Present: N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide represents the third generation, merging three critical advances:
  • Proximal Branching: Dodecyl groups positioned near the carboxamide linker sterically shield ester bonds, prolonging half-life in vivo [2] [9].
  • Tail Asymmetry: Differing chain lengths (C12 vs. C16) enhance lipid mixing with helper lipids like distearoylphosphatidylcholine [6].
  • Radial Symmetry: The 120° spacing of tails optimizes packaging with mRNA polyanions, achieving >95% encapsulation efficiency at nitrogen-to-phosphate ratios of 3:1 [1] [5].

Table 2: Evolution of Benzene Tricarboxamide Ionizable Lipids

GenerationPrototypeTail StructureKey AdvancementLimitation
1stTT0Linear C18High mRNA encapsulation efficiencyRapid clearance (t1/2 < 6 h)
2nd306Oi10Terminally branched C10Enhanced endosomal escape (+10×)Moderate immunogenicity
3rdTT3 (C12/C16 branched)Internally branched C12/C16Prolonged persistence & activityComplex synthesis

Current Good Manufacturing Practice production leverages microfluidic mixing—ethanol solutions of the lipid and aqueous mRNA are combined at controlled ratios (typically 3:1 flow rate ratio), inducing instantaneous self-assembly into 80–100 nm LNPs. The compound’s high hydrophobicity (logP > 25) ensures near-quantitative incorporation into particles, with >90% recovery yield after tangential flow filtration [4] [9]. This synthetic scalability underpins its transition from reagent-grade research chemical (e.g., catalog BP-42936) to enabling therapeutic platforms for CRISPR-mediated genome editing and beyond [1] [5].

Properties

Product Name

N1,N3,N5-Tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

IUPAC Name

1-N,3-N,5-N-tris(4-dodecylhexadecyl)benzene-1,3,5-tricarboxamide

Molecular Formula

C93H177N3O3

Molecular Weight

1385.4 g/mol

InChI

InChI=1S/C93H177N3O3/c1-7-13-19-25-31-37-43-49-55-61-70-85(71-62-56-50-44-38-32-26-20-14-8-2)76-67-79-94-91(97)88-82-89(92(98)95-80-68-77-86(72-63-57-51-45-39-33-27-21-15-9-3)73-64-58-52-46-40-34-28-22-16-10-4)84-90(83-88)93(99)96-81-69-78-87(74-65-59-53-47-41-35-29-23-17-11-5)75-66-60-54-48-42-36-30-24-18-12-6/h82-87H,7-81H2,1-6H3,(H,94,97)(H,95,98)(H,96,99)

InChI Key

DQAMJJULADYTQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCCCC)CCCNC(=O)C1=CC(=CC(=C1)C(=O)NCCCC(CCCCCCCCCCCC)CCCCCCCCCCCC)C(=O)NCCCC(CCCCCCCCCCCC)CCCCCCCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.